5-Isopropoxy-1H-indole

Description

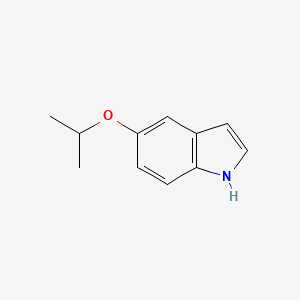

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXUUUFVWIWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587483 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-50-2 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isopropoxy-1H-indole: Core Properties and Synthetic Insights for the Research Professional

Introduction: The Significance of the Indole Scaffold and the 5-Isopropoxy Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents targeting a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of an isopropoxy group at the 5-position, yielding 5-Isopropoxy-1H-indole, imparts specific lipophilic and steric characteristics that can significantly influence its bioactivity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and a detailed analysis of its spectroscopic characteristics, offering a critical resource for researchers in drug discovery and organic synthesis. This compound serves as a valuable intermediate in the synthesis of serotonin receptor modulators and tryptamine derivatives, showing potential for the development of agents targeting neurological and psychiatric disorders.[2][3]

Molecular and Physicochemical Properties

This compound is a substituted indole with an isopropoxy group attached to the 5-position of the benzene ring. This substitution pattern influences the molecule's polarity, solubility, and potential for intermolecular interactions.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| CAS Number | 396091-50-2 | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-indol-5-yl isopropyl ether |

Caption: Molecular structure of this compound.

Synthesis of this compound

The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from arylhydrazines and carbonyl compounds.[3][4][5] This approach is a plausible and efficient route to this compound. The synthesis can be conceptualized as a two-stage process: the preparation of the key intermediate, (4-isopropoxyphenyl)hydrazine, followed by its condensation and cyclization with a suitable carbonyl compound, such as acetaldehyde.

Experimental Protocol: A Proposed Fischer Indole Synthesis

Part 1: Synthesis of (4-Isopropoxyphenyl)hydrazine Hydrochloride

This procedure is adapted from standard methods for the synthesis of substituted phenylhydrazines.

Materials:

-

4-Isopropoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Deionized Water

-

Diethyl Ether (Et₂O)

Procedure:

-

Diazotization: Dissolve 4-isopropoxyaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Isolation: Collect the precipitated (4-isopropoxyphenyl)hydrazine hydrochloride by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by diethyl ether, and dry under vacuum.

Part 2: Synthesis of this compound

This stage involves the classical Fischer indole cyclization.

Materials:

-

(4-Isopropoxyphenyl)hydrazine Hydrochloride

-

Acetaldehyde

-

A suitable acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in a solvent like ethanol or acetic acid)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: Suspend (4-isopropoxyphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).

-

Add acetaldehyde to the suspension and stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone in situ.

-

Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization: A Predictive Analysis

In the absence of published experimental spectra, a predictive analysis based on established principles of spectroscopy and data from analogous compounds provides valuable insights into the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the isopropoxy group. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | ~8.0 | Broad singlet | - |

| H-4 | ~7.2 | d | ~8.5 |

| H-7 | ~7.1 | d | ~2.0 |

| H-6 | ~6.8 | dd | ~8.5, 2.0 |

| H-3 | ~7.2 | t | ~2.5 |

| H-2 | ~6.4 | t | ~2.5 |

| -OCH- | ~4.5 | septet | ~6.0 |

| -CH₃ | ~1.4 | d | ~6.0 |

Note: Predicted values are based on general indole chemical shifts and the expected influence of a 5-alkoxy substituent. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the 11 unique carbon environments in the molecule. The isopropoxy group will cause a downfield shift for the attached C-5 and influence the chemical shifts of other carbons in the benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~124 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~112 |

| C-5 | ~154 |

| C-6 | ~112 |

| C-7 | ~111 |

| C-7a | ~131 |

| -OCH- | ~70 |

| -CH₃ | ~22 |

Note: These are estimated chemical shifts and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (isopropoxy) |

| ~1620, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-alkyl ether |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the isopropyl group or propene from the isopropoxy moiety.

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 132 | [M - C₃H₇]⁺ |

| 133 | [M - C₃H₆]⁺ |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound represents a valuable building block in the synthesis of pharmacologically relevant compounds. This guide has provided a detailed overview of its core properties, a plausible and detailed synthetic route via the Fischer indole synthesis, and a predictive analysis of its spectroscopic characteristics. This information serves as a foundational resource for researchers and scientists engaged in the synthesis and application of novel indole derivatives in drug discovery and development.

References

- MySkinRecipes. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.

- Govindaraju, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Summary for CID 798.

Sources

An In-depth Technical Guide to 5-Isopropoxy-1H-indole (CAS 396091-50-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Alkoxyindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a privileged scaffold in modern drug discovery.[1] Among the myriad of substituted indoles, those bearing an alkoxy group at the 5-position are of particular interest. This substitution pattern is a key feature in several neurologically active compounds, including derivatives of the neurotransmitter serotonin (5-hydroxytryptamine). The introduction of an isopropoxy group at this position, as seen in 5-isopropoxy-1H-indole, offers a strategic modification to modulate the parent molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 396091-50-2 | [4] |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonym | 1H-indol-5-yl isopropyl ether | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with their chemical shifts influenced by the electron-donating isopropoxy group. The N-H proton will likely appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons on the pyrrole ring (H2 and H3) will resonate in the aromatic region, as will the protons on the benzene ring (H4, H6, and H7). The isopropoxy group will be identifiable by a septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR: The carbon NMR spectrum will display eleven distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the oxygen of the isopropoxy group (C5) will be significantly shifted downfield. The other aromatic carbons will appear in the typical range for indole derivatives (δ 100-140 ppm). The carbons of the isopropyl group will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A prominent broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations will likely appear just above 3000 cm⁻¹. The C-O-C stretching of the ether linkage will be visible in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.[7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 175, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a propyl group from the ether, as well as fragmentation of the indole ring, which is characteristic of indole derivatives.[10]

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available precursor, 5-hydroxyindole. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Part 1: Synthesis of 5-Hydroxyindole (Precursor)

While 5-hydroxyindole is commercially available, its synthesis from more common starting materials like 5-bromoindole is a well-established procedure. A common method is a copper-catalyzed hydroxylation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (1.0 eq.), copper(I) iodide (0.1 eq.), cesium carbonate (2.0 eq.), and L-proline (0.2 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Then, add a solution of sodium hydroxide (2.0 eq.) in water.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-hydroxyindole can be purified by column chromatography on silica gel.

Part 2: Williamson Ether Synthesis of this compound

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic Sₙ2 reaction.[11] The choice of a strong base (like sodium hydride) or a weaker base (like potassium carbonate) depends on the desired reactivity and reaction conditions. Aprotic polar solvents like acetone or DMF are used to dissolve the reactants and facilitate the nucleophilic attack. Isopropyl iodide or 2-bromopropane are chosen as the source of the isopropyl group, with the iodide being a better leaving group, potentially leading to faster reaction times.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyindole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous acetone to the flask.

-

Reagent Addition: Add isopropyl iodide (1.2 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the development of serotonin receptor modulators.[3] The serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceutical drugs used to treat depression, anxiety, and migraines.[12]

The isopropoxy group at the 5-position can mimic the hydroxyl group of serotonin, while providing increased lipophilicity, which can enhance blood-brain barrier penetration. Furthermore, this moiety can influence the binding affinity and selectivity for different 5-HT receptor subtypes.

Another significant application is in the synthesis of tryptamine derivatives.[3] Tryptamines are a class of compounds that includes many biologically active substances, including neurotransmitters and psychedelic drugs. By modifying the this compound scaffold, medicinal chemists can create novel tryptamine analogues with unique pharmacological profiles for potential therapeutic use in a range of neurological and psychiatric disorders.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via a straightforward Williamson etherification of 5-hydroxyindole makes it readily accessible. The strategic placement of the isopropoxy group on the indole core provides a powerful tool for modulating the pharmacological properties of target molecules. As research into novel treatments for central nervous system disorders continues, the demand for strategically substituted indole intermediates like this compound is expected to grow, solidifying its importance in the landscape of modern drug discovery.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).

- Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed. (2009, April 23).

- H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (n.d.).

- Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a | Download Scientific Diagram. (n.d.).

- Williamson ether synthesis - Wikipedia. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Supporting information Indoles - The Royal Society of Chemistry. (n.d.).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (2024, May 8).

- SYNTHESIS OF SEROTONERGIC AGENTS - UCL Discovery. (n.d.).

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20).

- Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. (n.d.).

- 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed. (1994, August 5).

- This compound - MySkinRecipes. (n.d.).

- Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (2016, April 20).

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.).

- New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo - Docta Complutense. (2013, September 19).

- Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst - ResearchGate. (2023, May 17).

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. (2024, September 6).

- Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (2024, February 2).

- Introduction to IR Spectra - WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed. (2010, October 1).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).

- Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. (2017, October 2).

- Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH. (n.d.).

- Indole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Biomedical Importance of Indoles - PMC - NIH. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

The Unseen Signature: A Technical Guide to the Structural Elucidation of 5-Isopropoxy-1H-indole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropoxy-1H-indole stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structural framework, a derivative of the privileged indole scaffold, suggests potential applications in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive, predictive framework for the structural elucidation of this compound. In the absence of publicly available, experimentally-derived spectral data for this specific molecule, this guide synthesizes foundational spectroscopic principles with comparative data from closely related indole analogs to present a robust analytical workflow. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed roadmap for researchers engaged in the synthesis and characterization of this and similar indole derivatives.

Introduction: The Rationale for Structural Verification

The indole nucleus is a cornerstone in drug discovery, forming the core of numerous biologically active compounds. Substitution at the 5-position of the indole ring with an isopropoxy group introduces a lipophilic and sterically influential moiety that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous confirmation of the structure of this compound is a critical first step in any research and development cascade. This guide is designed to provide the analytical logic and practical protocols to achieve this confirmation with a high degree of confidence.

The structural elucidation of a novel or uncharacterized compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

The Analytical Workflow: A Multi-Pronged Approach

The comprehensive structural characterization of this compound necessitates a synergistic application of modern spectroscopic techniques. The logical flow of this process ensures that each piece of data builds upon the last, leading to an irrefutable structural assignment.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Glimpse of the Molecule

Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₃NO, with a monoisotopic mass of 175.0997 g/mol .

| Ion | Predicted m/z | Significance |

| [M+H]⁺ | 176.1070 | Protonated molecular ion, commonly observed in ESI and CI. |

| [M]⁺ | 175.0997 | Molecular ion, expected as the base peak in EI. |

| [M-CH(CH₃)₂]⁺ | 132.0444 | Loss of the isopropoxy radical, a characteristic fragmentation. |

| [M-C₃H₇]⁺ | 132.0444 | Loss of the isopropyl group. |

| Indole fragment | 117.0578 | Characteristic fragment of the indole core. |

Fragmentation Pathway

The fragmentation of indole derivatives in mass spectrometry often follows predictable pathways. The loss of substituents from the benzene ring is a common feature. A key fragmentation for this compound would be the cleavage of the ether bond, leading to the loss of the isopropoxy group.

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₁H₁₄NO⁺.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch of the indole ring. |

| 3100-3000 | Medium | Aromatic C-H stretch. |

| 2975-2850 | Strong | Aliphatic C-H stretch (isopropyl group). |

| ~1620-1450 | Medium to Strong | C=C aromatic ring stretching. |

| ~1250-1000 | Strong | C-O stretch of the ether. |

| ~800 | Strong | C-H out-of-plane bending for a substituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the indole ring protons and the isopropoxy group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~8.1 | broad singlet | - | 1H |

| H4 | ~7.5 | doublet | ~8.8 | 1H |

| H6 | ~6.9 | doublet of doublets | ~8.8, 2.4 | 1H |

| H7 | ~7.2 | doublet | ~2.4 | 1H |

| H2 | ~7.1 | triplet | ~2.8 | 1H |

| H3 | ~6.5 | triplet | ~2.8 | 1H |

| O-CH | ~4.6 | septet | ~6.0 | 1H |

| CH₃ | ~1.4 | doublet | ~6.0 | 6H |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 | ~152 |

| C7a | ~131 |

| C3a | ~128 |

| C2 | ~123 |

| C4 | ~112 |

| C7 | ~111 |

| C6 | ~105 |

| C3 | ~102 |

| O-CH | ~70 |

| CH₃ | ~22 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which will definitively confirm the connectivity.

Synthetic Verification: The Ultimate Proof

While spectroscopy provides a detailed picture of the molecular structure, a logical and well-documented synthetic route serves as the ultimate validation. The synthesis of this compound would typically proceed from a commercially available starting material like 5-hydroxyindole.

Caption: A plausible synthetic route to this compound.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is a systematic process of gathering and interpreting complementary data from a suite of powerful analytical techniques. This guide provides a robust, predictive framework for this process. The convergence of the predicted molecular formula from mass spectrometry, the identification of key functional groups by IR spectroscopy, and the detailed connectivity map provided by NMR spectroscopy will allow for the unambiguous confirmation of the structure of this compound. This foundational knowledge is paramount for any subsequent investigation into its chemical reactivity, biological activity, and potential applications.

References

- Powers, D. G., & Case, D. A. (2016). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 25(1), 108-120. [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

- Kim, J., Choi, H., & Kim, H. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1415. [Link]

- Powers, D. G., & Case, D. A. (2015). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

- Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).

A Technical Guide to the Spectroscopic Characterization of 5-Isopropoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 5-Isopropoxy-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. While experimentally verified spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures—such as indole, 5-methoxyindole, and other 5-substituted indoles—to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to synthesize, characterize, and confirm the structure of this compound. The guide details standardized protocols for data acquisition via Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal reasoning behind spectral interpretation and peak assignments.

Introduction: The Significance of the 5-Substituted Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Substitution at the 5-position of the indole ring is a common strategy to modulate the electronic properties and biological activity of the resulting molecule. Alkoxy groups, such as the isopropoxy group, are of particular interest as they act as hydrogen bond acceptors and can significantly influence a compound's lipophilicity and metabolic stability. This compound, therefore, serves as a critical intermediate in the synthesis of complex molecules targeted for a range of therapeutic areas, including neurological and psychiatric disorders.[2]

Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for confirmation. This guide provides the predicted spectroscopic data and the logic required to interpret experimental results with confidence.

Synthesis and Characterization Workflow

The synthesis of this compound would most plausibly be achieved through established methodologies like the Fischer, Gassman, or Sundberg indole syntheses.[1][3] A common approach involves the acid-catalyzed cyclization of a 4-isopropoxyphenylhydrazone derivative. Following synthesis, a rigorous purification step, typically column chromatography, is essential before spectroscopic analysis to ensure the removal of reagents and byproducts.

The general workflow for obtaining and characterizing the target compound is visualized below.

Figure 2: Structure of this compound with key protons labeled.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

|---|---|---|---|---|

| NH -1 | ~8.10 | br s | - | 1H |

| H-7 | ~7.55 | d | J ≈ 8.8 | 1H |

| H-2 | ~7.15 | t | J ≈ 2.8 | 1H |

| H-4 | ~7.05 | d | J ≈ 2.4 | 1H |

| H-6 | ~6.90 | dd | J ≈ 8.8, 2.4 | 1H |

| H-3 | ~6.45 | t | J ≈ 2.0 | 1H |

| O-CH (CH₃)₂ | ~4.60 | sept | J ≈ 6.0 | 1H |

| O-CH(C H₃)₂ | ~1.40 | d | J ≈ 6.0 | 6H |

Interpretation:

-

N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons (H-4, H-6, H-7): The electron-donating isopropoxy group at C5 shields H-4 and H-6, shifting them upfield. H-4 will appear as a doublet coupled only to H-6. H-6 will be a doublet of doublets, coupled to both H-7 (ortho-coupling, larger J) and H-4 (meta-coupling, smaller J). H-7 is least affected and remains furthest downfield of this group, appearing as a doublet from ortho-coupling to H-6.

-

Pyrrole Protons (H-2, H-3): These protons are characteristic of the indole core. H-2 appears as a triplet coupled to H-1 and H-3, while H-3 is a triplet coupled to H-1 and H-2.

-

Isopropoxy Protons: The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a single doublet, coupled to the methine proton.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a map of the carbon skeleton. The isopropoxy group will have a significant shielding/deshielding effect on the carbons of the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | ~154.0 |

| C-7a | ~131.5 |

| C-3a | ~129.0 |

| C-2 | ~124.5 |

| C-7 | ~112.0 |

| C-4 | ~111.5 |

| C-6 | ~103.0 |

| C-3 | ~102.5 |

| C H(CH₃)₂ | ~70.0 |

| CH(C H₃)₂ | ~22.5 |

Interpretation:

-

C-5: This carbon, directly attached to the electronegative oxygen, will be the most downfield of the aromatic carbons.

-

Quaternary Carbons (C-3a, C-7a): These bridgehead carbons will appear in the typical aromatic region for indoles. [4]* Aromatic CH Carbons (C-4, C-6, C-7): The electron-donating effect of the isopropoxy group will cause significant upfield shifts for the ortho (C-4, C-6) and para (no para CH) carbons. C-6 is expected to be the most shielded (lowest ppm).

-

Pyrrole Carbons (C-2, C-3): C-3 is characteristically the most upfield carbon of the indole ring system.

-

Isopropoxy Carbons: The methine carbon (CH) will appear around 70 ppm, and the two equivalent methyl carbons will be found in the aliphatic region around 22.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. [5]2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. [6]

IR Spectral Data (Predicted)

The IR spectrum of this compound will be dominated by vibrations from the N-H bond, aromatic and aliphatic C-H bonds, the C-O ether linkage, and the indole ring itself.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity/Shape |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch (Aryl Ether) | 1270 - 1200 | Strong |

Interpretation:

-

N-H Stretch: A sharp, strong peak around 3350 cm⁻¹ is a hallmark of the indole N-H group. [7]* C-H Stretches: The region just above 3000 cm⁻¹ will contain peaks for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show strong, sharp peaks corresponding to the sp³ C-H stretches of the isopropoxy group.

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations. The most diagnostic peak here will be the strong C-O stretching vibration of the aryl alkyl ether. [8]Bending vibrations for the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that provides more fragmentation information and shows the molecular ion [M]⁺•. [9]3. Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental formula.

MS Data (Predicted)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |

|---|---|---|---|

| [M]⁺• | C₁₁H₁₃NO | 175.0997 | Molecular Ion (prominent in EI) |

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | Protonated Molecule (base peak in ESI) |

| [M-CH₃]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | C₈H₆NO⁺ | 132.0444 | Loss of the isopropyl radical |

Interpretation:

-

Molecular Ion: The molecular formula C₁₁H₁₃NO gives an exact mass of 175.0997. An HRMS measurement matching this value to within a few ppm would confirm the elemental composition.

-

Fragmentation: Under EI conditions, a common fragmentation pathway for ethers is the loss of alkyl groups. The loss of a methyl group (mass 15) or the entire isopropyl group (mass 43) from the molecular ion would produce characteristic fragment ions and provide strong evidence for the isopropoxy substituent. [10]

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—a downfield N-H singlet and a characteristic aromatic pattern in the ¹H NMR, a C-O ether signal around 154 ppm in the ¹³C NMR, a strong N-H stretch and C-O stretch in the IR, and a molecular ion at m/z 175.0997 in the mass spectrum—form a unique spectroscopic fingerprint. This guide provides the foundational knowledge and protocols for researchers to confidently verify the synthesis and purity of this important chemical intermediate, facilitating its application in further scientific endeavors.

References

- Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved from Supporting Information provided with a research article. [Link]

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Chemical Science, 11(34), 9235-9241. [Link]

- This compound. (n.d.). MySkinRecipes.

- Supporting information - The Royal Society of Chemistry. (n.d.).

- 5-isopropyl-1H-indole-2-carboxylic acid. (n.d.). PubChem.

- Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 79(5), 423-431. [Link]

- Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. [Link]

- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.). ResearchGate.

- 1-Isopropyl-5-methyl-1H-indole-2,3-dione. (n.d.). PubChem.

- Supporting information Indoles - The Royal Society of Chemistry. (n.d.).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017).

- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). National Institutes of Health (PMC). [Link]

- Fuson, R. C., & Casa, F. C. (1956). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 21(6), 706-707. [Link]

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]

- Synthesis of Indole Fused Heterocyclic Compounds. (2013). Middle East Technical University. [Link]

- Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor [Video]. YouTube. [Link]

- Indole. (n.d.). NIST WebBook.

- 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. (2009). National Institutes of Health (PMC). [Link]

- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom

Sources

- 1. ecommons.luc.edu [ecommons.luc.edu]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Indole [webbook.nist.gov]

- 10. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography | MDPI [mdpi.com]

Foreword: The Indole Scaffold in Modern Research

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Isopropoxy-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for functionalization at various positions, leading to a vast chemical space with diverse biological activities.[3] this compound, a key intermediate, is frequently employed in the synthesis of compounds targeting the central nervous system.[4] Accurate and unambiguous structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.[5][6] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of this compound, one must first understand its molecular architecture and the distinct electronic environments of each proton. The structure consists of a bicyclic indole core with an isopropoxy group at the C5 position of the benzene ring. This substituent significantly influences the magnetic shielding of nearby protons.

Caption: Labeled structure of this compound.

The protons are categorized into three groups:

-

Indole N-H Proton (H1): Attached to the nitrogen atom.

-

Indole Ring C-H Protons (H2, H3, H4, H6, H7): Attached directly to the carbon framework of the indole core.

-

Isopropoxy Group Protons: The methine (-CH) and the two equivalent methyl (-CH₃) groups.

Spectral Analysis and Signal Assignment

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal allow for the definitive assignment of every proton. The isopropoxy group at C5 is an ortho, para-director and electron-donating, which increases the electron density at positions C4, C6, and the pyrrole ring, causing their corresponding protons to shift upfield (to lower δ values) compared to unsubstituted indole.

Predicted ¹H NMR Data

The following table summarizes the anticipated spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 7.95 - 8.10 | Broad Singlet (br s) | - | 1H |

| H7 | 7.20 - 7.25 | Doublet (d) | JH7-H6 ≈ 8.6 Hz | 1H |

| H4 | 7.08 - 7.12 | Doublet (d) | JH4-H6 ≈ 2.4 Hz | 1H |

| H2 | 7.05 - 7.10 | Triplet (t) | JH2-H1 ≈ JH2-H3 ≈ 2.8 Hz | 1H |

| H6 | 6.80 - 6.85 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.6 Hz, JH6-H4 ≈ 2.4 Hz | 1H |

| H3 | 6.35 - 6.40 | Triplet (t) | JH3-H2 ≈ JH3-H1 ≈ 2.0 Hz | 1H |

| CH (isopropoxy) | 4.50 - 4.58 | Septet (sept) | JCH-CH3 ≈ 6.0 Hz | 1H |

| CH₃ (isopropoxy) | 1.30 - 1.35 | Doublet (d) | JCH3-CH ≈ 6.0 Hz | 6H |

Detailed Interpretation

-

N-H Proton (H1, δ ~8.0 ppm): This proton is the most deshielded proton on the indole core, appearing far downfield. Its signal is often broad due to intermediate rates of chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[5][7] The chemical shift is highly sensitive to solvent, concentration, and temperature.[5][7][8]

-

Benzene Ring Protons (H7, H4, H6):

-

H7 (δ ~7.23 ppm): Appears as a doublet due to ortho-coupling with H6 (³J ≈ 8.6 Hz).

-

H4 (δ ~7.10 ppm): Appears as a doublet due to meta-coupling with H6 (⁴J ≈ 2.4 Hz). Its proximity to the pyrrole ring places it slightly downfield compared to H6.

-

H6 (δ ~6.83 ppm): This proton is split by both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets. It is the most shielded of the benzene ring protons due to the electron-donating effect of the C5-isopropoxy group.

-

-

Pyrrole Ring Protons (H2, H3):

-

H2 (δ ~7.07 ppm): Typically appears as a triplet or a doublet of doublets due to coupling with H1 and H3.[5]

-

H3 (δ ~6.38 ppm): This proton is significantly shielded and appears furthest upfield among the ring C-H protons.[5][9] It also appears as a triplet or doublet of doublets from coupling to H1 and H2.

-

-

Isopropoxy Protons (CH, CH₃):

-

Methine CH (δ ~4.54 ppm): This proton is adjacent to the oxygen atom, causing a significant downfield shift. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet multiplicity (n+1 rule, where n=6).[10]

-

Methyl CH₃ (δ ~1.33 ppm): These six protons are equivalent and are coupled to the single methine proton, giving rise to a strong doublet signal.[10] The integration value of 6H makes this signal highly characteristic.

-

Standardized Experimental Protocol

Trustworthy and reproducible data begins with a robust experimental protocol. The following workflow is a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR analysis.

Part A: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common choice for general organic compounds, offering good solubility. The N-H proton signal may be broad.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that forms hydrogen bonds with the N-H proton. This slows down chemical exchange, often resulting in a sharper N-H signal, which can be useful for observing its coupling.[7]

-

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the sample vial. Gently vortex or swirl to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Part B: Data Acquisition & Processing

This protocol assumes a standard 400 or 500 MHz NMR spectrometer.[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to ensure sharp, well-resolved peaks.[5]

-

Acquisition:

-

Experiment: Use a standard 1D proton pulse sequence.

-

Spectral Width: Set to approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Typically 8 or 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

-

Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and pick the peaks to extract chemical shift, integration, and coupling constant values.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, combining a theoretical understanding of chemical shifts and coupling constants with a meticulous experimental technique, allows for the complete and confident assignment of all proton signals. The characteristic signals of the isopropoxy group—a septet and a strong doublet—along with the distinct patterns of the substituted indole ring, provide an unambiguous fingerprint for this valuable synthetic intermediate. This guide equips the research professional with the foundational knowledge and practical workflows necessary to leverage ¹H NMR for the rigorous structural verification required in modern chemical and pharmaceutical development.

References

- BenchChem. (2025).

- BenchChem. (2025).

- YouTube. (2025).

- Papanastasiou, I. et al. (Year not specified). The two methyl protons in the isopropyl group become anisochronous due...

- Supporting Information. (Year not specified).

- Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (Year not specified). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society.

- BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds. BenchChem Technical Support.

- YouTube. (2023).

- University of Wisconsin. (Year not specified). NMR: Novice Level, Spectrum 3. Department of Chemistry. [Link]

- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

- Abraham, R.J. et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry. [Link]

- MySkinRecipes. (Year not specified). This compound. MySkinRecipes Product Page. [Link]

- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

- Akbas, H. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. [Link]

- Jones, C. P. et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]

Sources

- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. unn.edu.ng [unn.edu.ng]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. m.youtube.com [m.youtube.com]

13C NMR analysis of 5-Isopropoxy-1H-indole

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Isopropoxy-1H-indole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectroscopy of this compound, a representative heterocyclic compound. Moving beyond a simple data sheet, this document details the theoretical underpinnings, predictive analysis based on substituent effects, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation using advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methodologies and logical workflows presented herein are designed to serve as a robust framework for researchers characterizing substituted indole scaffolds and other complex aromatic systems.

The Central Role of NMR in Modern Structural Elucidation

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. Among the suite of analytical tools available, ¹³C NMR spectroscopy provides direct, non-destructive insight into the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, creating a molecular "fingerprint" that is exquisitely sensitive to subtle changes in substitution, stereochemistry, and conformation. For drug development professionals, mastering the acquisition and interpretation of ¹³C NMR data is not merely a technical skill but a critical component of accelerating discovery, ensuring patentability, and meeting stringent regulatory standards.

Core Principles of ¹³C and DEPT NMR Spectroscopy

A proficient analysis of the ¹³C NMR spectrum of this compound requires a firm grasp of the fundamental principles governing the technique, particularly the modern pulse experiments that resolve spectral ambiguities.

The ¹³C Nucleus and Chemical Shift

The ¹³C isotope, while having a low natural abundance of ~1.1%, possesses a nuclear spin (I=½) that makes it NMR-active. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a ¹³C NMR experiment. It indicates the electronic environment of a given carbon nucleus. High electron density around a nucleus "shields" it from the external magnetic field, causing it to resonate at a lower chemical shift (upfield). Conversely, electronegative atoms or electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its resonance to a higher chemical shift (downfield).[1] Typical ¹³C chemical shifts span a range of over 200 ppm, providing excellent signal dispersion.[2]

Broadband Proton Decoupling

Due to the low probability of two adjacent ¹³C atoms in a molecule, ¹³C-¹³C coupling is negligible. However, ¹³C nuclei are coupled to attached protons (¹H). While this coupling can provide structural information, it complicates the spectrum. In a standard ¹³C experiment, broadband proton decoupling is employed. This technique irradiates all proton frequencies simultaneously, collapsing the carbon signals into sharp singlets and providing a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[3] The result is a clean spectrum where each peak corresponds to a unique carbon or a set of chemically equivalent carbons.

Multiplicity Editing with DEPT (Distortionless Enhancement by Polarization Transfer)

While broadband decoupling simplifies the spectrum, it removes the valuable information about the number of attached protons. The DEPT pulse sequence reintroduces this information in a highly efficient and interpretable manner.[4][5] It is a polarization transfer experiment, meaning it enhances the weak ¹³C signal by transferring magnetization from the highly abundant ¹H nuclei.[6] A DEPT experiment is typically run in two main modes:

-

DEPT-90: This spectrum shows signals only for methine (CH) carbons.

-

DEPT-135: This spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons.

Critically, quaternary carbons (C) —those with no attached protons—are absent from all DEPT spectra.[7][8] By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the multiplicity of every carbon signal.

Structural Analysis: From the Indole Scaffold to this compound

A rigorous spectral assignment begins with a foundational understanding of the parent system and a predictive analysis of substituent effects.

The ¹³C NMR Fingerprint of the Indole Scaffold

The indole ring system consists of 8 unique carbons. Their chemical shifts in DMSO-d₆ provide a crucial baseline for our analysis. The pyrrole ring carbons (C2, C3) are relatively electron-rich, while the benzene ring carbons are found in the typical aromatic region.[9] Bridgehead carbons (C3a, C7a) connect the two rings.

Table 1: Reference ¹³C NMR Chemical Shifts for Indole

| Carbon Position | Chemical Shift (δ ppm) in DMSO-d₆[9] |

|---|---|

| C2 | 124.9 |

| C3 | 102.1 |

| C3a | 128.1 |

| C4 | 120.7 |

| C5 | 121.5 |

| C6 | 119.0 |

| C7 | 111.4 |

| C7a | 135.8 |

Predicting Substituent-Induced Chemical Shifts (SCS)

The introduction of an isopropoxy (-O-CH(CH₃)₂) group at the C5 position dramatically alters the electronic landscape of the indole ring. The oxygen atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As a highly electronegative atom, oxygen withdraws electron density through the sigma bond, deshielding the directly attached carbon (C5).

-

Resonance Effect (+R): The oxygen's lone pairs can donate electron density into the aromatic π-system.[10] This donation increases electron density primarily at the ortho (C4, C6) and para (C7a) positions, causing a significant shielding (upfield shift) at these carbons.

Based on these principles, we can predict the following changes relative to unsubstituted indole:

-

C5 (Ipso-carbon): Will be significantly deshielded (shifted downfield to >150 ppm) due to the direct attachment of oxygen.

-

C4 & C6 (Ortho-carbons): Will be significantly shielded (shifted upfield to lower ppm) due to the +R effect.

-

C7a (Para-carbon): Will be shielded , though the effect on a bridgehead carbon can be less pronounced.

-

C3a, C7, C2, C3 (Meta-carbons): Will experience smaller, less predictable shifts.

The Isopropoxy Group Signature

The isopropoxy group itself will introduce two new signals:

-

A methine (CH) carbon, deshielded by the attached oxygen, typically appearing in the 65-75 ppm range.[11]

-

Two chemically equivalent methyl (CH₃) carbons, appearing in the aliphatic region, typically around 20-25 ppm.[1]

Predicted ¹³C NMR Spectrum for this compound

By combining the baseline indole data with the predicted substituent effects, we can construct a hypothetical but highly educated prediction for the complete ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Signal Assignment for this compound

| Carbon Assignment | Expected Multiplicity | Predicted δ (ppm) Range | Rationale for Prediction |

|---|---|---|---|

| C5 | Quaternary (C) | 152 - 156 | Ipso-carbon, strongly deshielded by oxygen. |

| C7a | Quaternary (C) | 130 - 133 | Shielded relative to indole's C7a by +R effect. |

| C3a | Quaternary (C) | 128 - 130 | Minor substituent effect. |

| C2 | Methine (CH) | 125 - 127 | Minor substituent effect. |

| C4 | Methine (CH) | 112 - 115 | Strongly shielded by ortho +R effect. |

| C7 | Methine (CH) | 111 - 114 | Minor substituent effect. |

| C6 | Methine (CH) | 104 - 108 | Strongly shielded by ortho +R effect. |

| C3 | Methine (CH) | 101 - 103 | Minor substituent effect. |

| -O-C H(CH₃)₂ | Methine (CH) | 68 - 72 | Alkoxy methine, deshielded by oxygen. |

| -O-CH(C H₃)₂ | Methyl (CH₃) x 2 | 21 - 24 | Equivalent aliphatic methyls. |

A Validated Experimental Protocol for Data Acquisition

The acquisition of high-quality, reproducible ¹³C NMR data is paramount. The following protocol is a self-validating system designed for accuracy and efficiency.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Weighing: Accurately weigh 20-50 mg of this compound. This concentration range provides a good signal-to-noise ratio for a ¹³C experiment within a reasonable timeframe (30-90 minutes).[12][13]

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are excellent choices for indole derivatives. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution. This ensures a homogeneous solution, which is critical for proper magnetic field shimming.[13]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical. Suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Instrumentation and Parameter Selection

This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the ¹³C probe for optimal sensitivity.

-

Broadband Decoupled ¹³C Acquisition:

-

Pulse Program: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).[14]

-

Spectral Width (SW): Set to ~240 ppm, centered around 110 ppm, to ensure all signals from ~0 to 220 ppm are captured.[15]

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Set to 2 seconds. While longer delays are needed for perfect quantitation, a 2s delay is sufficient for structural elucidation and provides a good balance with experiment time.

-

Number of Scans (NS): Set between 512 to 2048 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

DEPT-135 and DEPT-90 Acquisition:

-

Pulse Program: Select the standard DEPT-135 and DEPT-90 pulse programs from the spectrometer's library.

-

Parameters: The spectral width, acquisition time, and relaxation delay should be identical to the broadband ¹³C experiment to ensure direct comparability.

-

Number of Scans (NS): DEPT experiments benefit from polarization transfer and often require fewer scans (e.g., 256 to 1024) than the standard ¹³C experiment for a comparable signal-to-noise ratio.

-

Caption: Logical workflow for carbon multiplicity assignment using DEPT experiments.

Final Assignment Summary

By integrating the information from the broadband, DEPT-90, and DEPT-135 spectra, a final, confident assignment can be made. The chemical shifts are correlated with the multiplicity data to produce a complete and validated structural confirmation.

Table 3: Final Data Interpretation Summary for this compound

| Predicted δ (ppm) | Observed in Broadband? | Observed in DEPT-90? | Observed in DEPT-135? (Phase) | Assignment |

|---|---|---|---|---|

| 152 - 156 | Yes | No | Absent | C5 (C) |

| 130 - 133 | Yes | No | Absent | C7a (C) |

| 128 - 130 | Yes | No | Absent | C3a (C) |

| 125 - 127 | Yes | Yes | Positive | C2 (CH) |

| 112 - 115 | Yes | Yes | Positive | C4 (CH) |

| 111 - 114 | Yes | Yes | Positive | C7 (CH) |

| 104 - 108 | Yes | Yes | Positive | C6 (CH) |

| 101 - 103 | Yes | Yes | Positive | C3 (CH) |

| 68 - 72 | Yes | Yes | Positive | -O-C H (CH) |

| 21 - 24 | Yes | No | Positive | -C H₃ (CH₃) |

Conclusion

The comprehensive ¹³C NMR analysis of this compound demonstrates a powerful, systematic approach to structural elucidation that is broadly applicable in chemical and pharmaceutical research. By starting with the known spectral data of a parent scaffold, applying the fundamental principles of substituent-induced chemical shifts, and employing multiplicity-editing pulse sequences like DEPT, a researcher can move from a proposed structure to a fully validated assignment with a high degree of confidence. The detailed experimental and interpretive workflows provided in this guide serve as a robust template for tackling the structural characterization of novel molecular entities, ensuring data integrity and accelerating the pace of discovery.

References

- Gribble, G. W., Barden, T. C. (1987).

- NMR School (2025).

- Iowa State University. NMR Sample Preparation.

- University of Leicester.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. [Link]

- Panasenko, A. A., et al. (1994).

- ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... [Table].

- Takeuchi, G., et al. (1989).

- Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Fiveable. [Link]

- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

- University College London. (n.d.). Sample Preparation.

- Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Nanalysis. [Link]

- Slideshare. (n.d.). Dept nmr. Slideshare. [Link]

- NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy.

- Supporting Information. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra.

- University of Cambridge. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Department of Chemistry.

- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Jackowski, K., et al. (2005).

- Gonnella, N. C., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.

- ResearchGate. (n.d.). ¹³C-NMR spectrum (bottom) and DEPT 135 (top) of compound 8 in DMSO-d₆ [Figure].

- Ganapathy, K., & Ramanujam, M. (1987). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Chemistry Stack Exchange. (2019, November 9). Determining structure from C-NMR spectrum, is my answer correct? Chemistry Stack Exchange. [Link]

- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Spectroscopic Methods in Organic Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. The Royal Society of Chemistry.

- Leal, B. S., et al. (2012).

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0012275).

- SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[¹³C NMR]. SpectraBase. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 6. Dept nmr | PDF [slideshare.net]

- 7. fiveable.me [fiveable.me]

- 8. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Isopropoxy-1H-indole

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-Isopropoxy-1H-indole, a heterocyclic compound of interest in pharmaceutical research and drug development. This document outlines the theoretical principles governing its vibrational spectrum, presents a detailed experimental protocol for acquiring high-resolution Fourier Transform Infrared (FTIR) data, and offers an in-depth interpretation of the predicted absorption bands. By correlating specific molecular vibrations to key functional groups, this guide serves as an essential reference for researchers, scientists, and quality control professionals engaged in the synthesis, identification, and characterization of indole derivatives.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₁H₁₃NO, Molar Mass: 175.23 g/mol ) is a derivative of the indole heterocyclic system.[1] Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals.[2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structural attributes that influence biological activity.